N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide
Description
N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide is a sulfonamide derivative featuring a triazolo[4,3-a]pyridine core. Key structural elements include:
- A 3-methyl group on the triazolo-pyridine ring.
- A sulfonamide group substituted with a 4-chlorophenyl and a (4-ethenylphenyl)methyl moiety.
- Calculated molecular weight: ~453.57 g/mol (based on formula C₂₂H₂₀ClN₅O₂S).
Limited experimental data are available in open literature for this compound, though its structural features suggest parallels with other sulfonamide-based bioactive molecules .
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-3-17-6-8-18(9-7-17)15-27(20-12-10-19(23)11-13-20)30(28,29)21-5-4-14-26-16(2)24-25-22(21)26/h3-14H,1,15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASQDJTEZOWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, enzyme inhibitory, and other pharmacological effects based on diverse research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 488.0 g/mol
- CAS Number : 892417-60-6
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial agent and enzyme inhibitor.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains. The structure-activity relationship suggests that the presence of the sulfonamide moiety enhances antibacterial properties through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays revealed that several derivatives exhibited strong AChE inhibitory activity with IC values significantly lower than the reference standard thiourea (IC = 21.25 µM). Notably, some compounds demonstrated IC values as low as 0.63 µM against AChE, indicating potent enzyme inhibition capabilities .
Case Studies and Research Findings
-
Antibacterial Screening :
- A study evaluated a series of synthesized sulfonamide derivatives for antibacterial activity against various strains. The results indicated that certain compounds had strong inhibitory effects on Bacillus subtilis and Staphylococcus aureus, suggesting their potential for development into therapeutic agents .
- Enzyme Inhibition Studies :
-
Pharmacological Profiling :
- A comprehensive pharmacological profile was established for this compound through molecular docking studies. These studies provided insights into the binding interactions with target proteins, revealing potential pathways for therapeutic applications in infectious diseases and enzyme-related disorders .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies have shown that derivatives of triazole-pyridine compounds can effectively target cancer pathways by modulating key proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Effects
The sulfonamide group is known for its antimicrobial properties. Preliminary studies suggest that this compound may possess bactericidal effects against certain strains of bacteria. Its mechanism likely involves the inhibition of folate synthesis, similar to other sulfonamides.
Anti-inflammatory Properties
Compounds with triazole and sulfonamide groups have been studied for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have documented the effects of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of triazole derivatives; found significant inhibition of tumor growth in xenograft models. |
| Study 2 | Examined the antimicrobial activity of sulfonamide-containing compounds; reported effectiveness against Gram-positive bacteria. |
| Study 3 | Focused on anti-inflammatory effects; demonstrated reduced inflammation in animal models treated with similar compounds. |
Chemical Reactions Analysis
Cyclization to Form Triazolo[4,3-a]Pyridine Core
The triazolo[4,3-a]pyridine scaffold is generated via cyclization of hydrazine derivatives:
-
Reagents : 2-Hydrazinylpyridinesulfonamide intermediates, ortho-esters (e.g., triethyl orthoformate)
-
Mechanism : Hydrazine reacts with ortho-ester to form the triazole ring, followed by intramolecular cyclization .
Key Observations :
Alkylation to Introduce N-Substituents
The N-[(4-ethenylphenyl)methyl] and N-(4-chlorophenyl) groups are introduced via alkylation:
-
Reagents : Benzyl chlorides (e.g., 4-ethenylbenzyl chloride), substituted aryl chlorides
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Conditions : DMF, potassium carbonate (K₂CO₃), 100°C for 6–8 hours .
Table 2: Alkylation Reaction Optimization
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DMF | Maximizes solubility | |
| Base | K₂CO₃ | Prevents side reactions | |
| Temperature | 100°C | Accelerates nucleophilic substitution |
Sulfonamide Group
-
Hydrogen Bonding : Sulfonamide oxygen atoms participate in hydrogen bonds with residues like Gly83 and Cys42 in biological targets .
-
Electrophilic Substitution : The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions .
Triazole Ring
-
Aromatic Electrophilic Substitution : Limited reactivity due to electron-deficient nature; halogenation requires strong Lewis acids .
-
Reductive Cleavage : Not observed under standard catalytic hydrogenation conditions .
4-Ethenylphenyl Group
-
Polymerization : The ethenyl group can undergo radical-initiated polymerization, forming cross-linked derivatives.
-
Epoxidation : Reacts with peracids to form epoxides, though this has not been explicitly documented for this compound.
Stability and Degradation
-
Hydrolytic Stability : Stable in acidic conditions (pH 4–6) but degrades in strongly alkaline media (pH > 10) via sulfonamide cleavage .
-
Thermal Stability : Decomposes above 250°C, with fragmentation of the triazole and sulfonamide moieties .
Unresolved Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The triazolo[4,3-a]pyridine core differentiates this compound from analogs such as pyrazolo[3,4-d]pyrimidine derivatives. For example, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares a sulfonamide group but employs a pyrazolo-pyrimidine core. Key differences:
Substituent Effects
- Chlorophenyl vs.
- Ethenylbenzyl vs. Alkyl Groups : The ethenyl group in the target compound may introduce steric constraints or reactivity (e.g., susceptibility to oxidation) absent in saturated alkyl chains (e.g., isopropyl in Example 53).
Research Findings and Limitations
- Activity Gaps : Direct comparative bioactivity data (e.g., IC₅₀ values) are unavailable. However, structural analogs suggest that triazolo-pyridine sulfonamides may exhibit divergent selectivity profiles compared to pyrazolo-pyrimidine derivatives due to core rigidity and substituent bulk.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
-
Sulfonamide coupling : Reacting the triazolo-pyridine core with chlorophenyl and ethenylbenzyl groups via nucleophilic substitution. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing aromatic substituents .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol/water) are standard for isolating the product.
-
Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonamide precursor) and reaction time (12–24 hrs at 80°C) improves efficiency .
- Table 1 : Key Reaction Parameters
| Step | Catalyst/Reagent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Core Formation | Pd(PPh₃)₄, K₂CO₃ | 110°C | 45–60% | |
| Sulfonamide Coupling | DMF, NEt₃ | 80°C | 70–85% |
Q. How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry. Crystallize from DMSO/MeOH (slow evaporation) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cyclization reactions?
- Methodological Answer :
- Catalytic Cycle Analysis :
Oxidative Addition : Pd⁰ inserts into the C–X bond (X = Cl, Br) of the aryl halide precursor.
Transmetallation : Arylboronic acid transfers the aryl group to Pd.
Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .
- Kinetic Studies : Use in situ FTIR or GC-MS to track intermediate formation. Rate-limiting steps vary with substituent electronics (e.g., electron-withdrawing groups slow transmetallation) .
Q. How can contradictory biological activity data across assay conditions be resolved?
- Methodological Answer :
- Assay Validation :
Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ discrepancies.
Buffer Optimization : Compare PBS vs. HEPES buffers; ionic strength affects sulfonamide solubility .
- Contradiction Analysis :
- False Positives : Rule out aggregation via dynamic light scattering (DLS).
- Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific activity .
Q. What computational strategies predict the compound’s interaction with biological targets, and how are they validated?
- Methodological Answer :
- Docking Simulations :
Protein Preparation : Use AutoDock Vina with PDB structures (e.g., 4LAO for kinases). Protonate sulfonamide groups at physiological pH.
Binding Affinity : Score poses using MM-GBSA; prioritize poses with ΔG < −8 kcal/mol .
- Validation :
- Mutagenesis : Replace key residues (e.g., Lys231 in kinase ATP-binding sites) to disrupt predicted interactions.
- SPR/BLI : Measure binding kinetics (ka/kd) to confirm computational Kd values .
Data Contradiction Analysis
Q. How do divergent cytotoxicity results in cancer cell lines inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- SAR Workflow :
Analog Synthesis : Modify ethenylbenzyl (e.g., replace with fluorophenyl) to probe steric effects.
Cytotoxicity Profiling : Test in NCI-60 panel; correlate logP values (2.5–4.0) with membrane permeability .
- Contradiction Resolution :
- Metabolic Stability : Incubate with liver microsomes (human vs. murine) to identify species-specific degradation.
- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
